Kaya-ace

描述

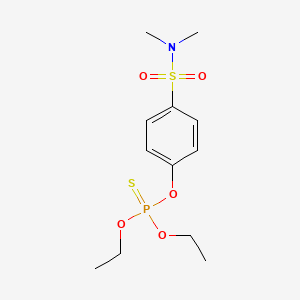

Structure

3D Structure

属性

CAS 编号 |

3078-97-5 |

|---|---|

分子式 |

C12H20NO5PS2 |

分子量 |

353.4 g/mol |

IUPAC 名称 |

4-diethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C12H20NO5PS2/c1-5-16-19(20,17-6-2)18-11-7-9-12(10-8-11)21(14,15)13(3)4/h7-10H,5-6H2,1-4H3 |

InChI 键 |

RQRGLPSXUHGMES-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N(C)C |

规范 SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N(C)C |

外观 |

Solid powder |

其他CAS编号 |

3078-97-5 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BRN 2169649; NK 0795; |

产品来源 |

United States |

Historical Context and Conceptual Foundations of Kaya Ace Research

Evolution of Research Fields Intersecting with Kaya-ace Related Compound Classes

The story of this compound is intrinsically linked to the evolution of synthetic pesticides, particularly in the context of post-World War II agricultural intensification. In Japan, where the compound was likely developed and used, the history of pesticide research saw a significant shift from traditional methods to the adoption of synthetic organic chemistry nipponkayaku.co.jpkahaku.go.jp.

The field of organophosphorus chemistry, which forms the foundation of this compound's molecular structure, began to flourish in the 1930s and 1940s wikipedia.orgnih.gov. Initially, research into these compounds was driven by their potential as chemical warfare agents, leading to the discovery of highly toxic nerve agents wikipedia.orgnih.gov. However, this research also paved the way for the development of organophosphate insecticides, which offered a potent alternative to the persistent and environmentally damaging organochlorine pesticides like DDT wikipedia.org.

By the 1950s, Japanese chemical companies had begun to domestically produce synthetic pesticides, including organophosphates, contributing to a significant increase in agricultural productivity, especially in rice cultivation nipponkayaku.co.jpkahaku.go.jp. The agrochemical division of Nippon Kayaku Co., Ltd., a prominent Japanese chemical company, was established in 1956 through an alliance to produce the organophosphate insecticide Diazinon, highlighting the industrial focus on this class of compounds during that era nipponkayaku.co.jp. Given that "this compound" is a trade name, it is plausible that it was developed by Nippon Kayaku, a company with a long history in the agrochemical business nipponkayaku.co.jpnipponkayaku.co.jpwikipedia.orgdbpedia.org.

The research field further evolved to create organothiophosphates, a subclass of organophosphates where a sulfur atom replaces one of the oxygen atoms wikipedia.org. This structural modification was a significant advancement, often resulting in compounds with reduced mammalian toxicity while maintaining high insecticidal efficacy wikipedia.org. This pursuit of selective toxicity became a central theme in pesticide research, aiming to protect crops with minimal harm to non-target organisms.

Furthermore, the development of compounds like this compound, which contains a sulfamoyl group, reflects the progression of research into creating pesticides with specific physicochemical properties. The inclusion of sulfur-containing functional groups was explored to modulate factors such as a compound's stability, lipophilicity, and interaction with the target enzyme nih.govnih.gov.

Early Theoretical Postulations and Conceptual Models relevant to this compound

The foundational theoretical model underpinning the activity of this compound and other organophosphate insecticides is their ability to inhibit the enzyme acetylcholinesterase (AChE) nih.govnih.govresearchgate.net. AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it breaks down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect nih.gov.

A key conceptual model specific to organothiophosphates like this compound is that of "pro-pesticides." These compounds, which feature a phosphorus-sulfur double bond (P=S), are generally less potent inhibitors of AChE than their oxygen-containing counterparts (P=O). The insect's metabolic processes, however, convert the thiophosphate into the more toxic oxon form through oxidative desulfuration nih.govwikipedia.org. This metabolic activation is often more rapid in insects than in mammals, providing a biochemical basis for the selective toxicity of many organothiophosphate insecticides wikipedia.org.

Modern theoretical approaches, such as the use of density functional theory, are now employed to calculate properties like lipophilicity for organophosphate pesticides oup.com. While these methods were not available during the initial development of compounds like this compound, they represent the contemporary evolution of the theoretical and conceptual modeling in this field.

Methodological Advancements Shaping the Investigation of Compounds like this compound

The investigation of this compound and similar compounds was made possible by significant advancements in analytical and application methodologies. One of the earliest documented applications of this compound was as a powder for the disinfection of rice seeds. This points to the broader historical context of seed treatment as a method of pest and disease control, which has evolved from simple chemical soaks to sophisticated coatings nipponkayaku.co.jp.

The analysis of organophosphate pesticides has also undergone a substantial evolution. In the mid-20th century, when compounds like this compound were likely developed, analytical methods were transitioning from classical chemical techniques to chromatographic methods.

Thin-Layer Chromatography (TLC): In the 1960s and 1970s, TLC was a widely used technique for the analysis of pesticide residues iaea.orgiaea.org. It offered a relatively simple and cost-effective way to separate and identify compounds in various samples oup.comiaea.orgresearchgate.nettandfonline.com. The development of higher-quality plate coatings and more sensitive detection methods enhanced the utility of TLC for pesticide analysis iaea.orgiaea.org.

Gas Chromatography (GC): The advent of gas chromatography provided a much more powerful tool for the analysis of organophosphate pesticides drawellanalytical.com. GC allowed for the separation of complex mixtures with high resolution and the quantification of trace amounts of pesticides researchgate.netdrawellanalytical.comnih.govacs.orgijcmas.com. The development of specific detectors, such as the flame photometric detector (FPD) and the electron capture detector (ECD), further improved the sensitivity and selectivity of GC for phosphorus- and sulfur-containing compounds like this compound.

The general workflow for investigating a compound like this compound would have involved its synthesis in the laboratory, followed by bioassays to determine its insecticidal activity. Promising candidates would then be subjected to analytical studies using techniques like TLC and GC to understand their purity, stability, and behavior in environmental and biological samples.

Synthetic Strategies and Structural Modifications of Kaya Ace

Established Synthetic Pathways for Kaya-ace Core Structures

The typical synthesis of this compound involves a multi-step process. A key step in the formation of the this compound core structure is reported to be the esterification of phosphorothioic acid with N,N-dimethyl-p-hydroxybenzenesulfonamide. This reaction establishes the crucial phosphorothioate (B77711) ester linkage connecting the two primary molecular fragments. While specific detailed synthetic schemes for this compound were not extensively detailed in the provided literature, the esterification reaction is a fundamental transformation for creating organophosphorus esters like this compound.

Novel Approaches in the Chemical Synthesis of this compound

Research into chemical synthesis continually explores novel methodologies to improve efficiency, selectivity, and sustainability. While specific novel approaches for the synthesis of this compound were not found within the consulted literature, the field of organic synthesis, including the synthesis of organophosphorus compounds, benefits from advancements such as the development of new catalytic systems, innovative coupling reactions, and flow chemistry techniques. These general advancements in synthetic methodology could potentially be applied to develop more efficient or environmentally friendly routes for this compound synthesis in the future.

Design Principles for this compound Derivatives and Analogues

Structure-Activity Relationship (SAR) studies are fundamental in chemical research to understand how variations in chemical structure correlate with changes in activity. By synthesizing a series of analogues with targeted structural modifications, researchers can investigate which parts of the molecule are essential for a particular property or interaction. Although specific SAR studies focused on this compound analogues were not detailed in the provided sources, such studies would involve synthesizing derivatives with planned structural variations and evaluating their relevant chemical or biological activities to establish relationships between structure and activity. This process helps in identifying key structural features that influence the compound's behavior.

Stereochemistry, the study of the spatial arrangement of atoms in molecules, plays a crucial role in chemical synthesis. The core structure of this compound, O-(4-(N,N-dimethylsulfamoyl)phenyl) O,O-diethyl phosphorothioate, as depicted by its SMILES and InChI representations, does not inherently contain chiral centers. nih.gov However, the synthesis of derivatives or analogues could introduce stereocenters or introduce elements of planar or axial chirality, necessitating control over stereochemistry during the synthetic process. Strategies for controlling stereochemistry in organic synthesis include the use of chiral reagents, catalysts, or auxiliaries, as well as controlling reaction conditions to favor the formation of specific stereoisomers. While the provided literature does not detail stereochemical aspects specifically for this compound synthesis, these general principles are applicable when designing and executing synthetic routes for chiral analogues.

Molecular Mechanisms and Interaction Dynamics of Kaya Ace

Elucidation of Kaya-ace Binding to Biological Macromolecules

Research indicates that this compound exerts its primary biological effect through interaction with biological macromolecules, specifically enzymes, by inhibiting acetylcholinesterase uni.lucmdm.tw. This interaction forms the basis of its insecticidal properties uni.lucmdm.tw.

Characterization of Binding Affinities and Stoichiometry for this compound

While it is established that this compound binds to and inhibits acetylcholinesterase, detailed quantitative data regarding the specific binding affinities (such as Kd or Ki values) and the stoichiometry of this interaction were not found in the consulted literature. The binding of organophosphates to acetylcholinesterase typically involves a covalent modification of the enzyme's active site.

Conformational Changes and Induced Fit Mechanisms in this compound Interactions

The interaction of organophosphates like this compound with acetylcholinesterase involves the phosphorylation of a serine residue within the enzyme's active site. This covalent modification leads to a significant alteration in the enzyme's structure and function, effectively inhibiting its catalytic activity. This process inherently involves conformational changes in the enzyme upon binding of the inhibitor, consistent with an induced-fit mechanism where the enzyme's active site adapts to accommodate the binding molecule, facilitating the subsequent phosphorylation reaction. However, specific details regarding the precise conformational changes induced by this compound binding were not available in the reviewed sources.

Mechanistic Investigations of this compound's Influence on Enzyme Kinetics

This compound functions as an enzyme modulator, specifically as an inhibitor of acetylcholinesterase uni.lucmdm.tw. This interaction directly impacts the enzyme's kinetic behavior.

Kinetic Analysis of this compound as an Enzyme Modulator

As an inhibitor of acetylcholinesterase, this compound affects the enzyme's catalytic rate uni.lucmdm.tw. Organophosphate inhibitors typically act as irreversible or pseudo-irreversible inhibitors, forming a stable phosphorylated enzyme intermediate. This type of inhibition leads to a decrease in the effective concentration of functional enzyme, resulting in a reduction of the maximum reaction velocity (Vmax) of the enzyme-catalyzed reaction. While the general mode of inhibition is understood, specific kinetic parameters, such as the inhibition constant (Ki) or IC50 values for this compound against acetylcholinesterase from different species, were not provided in the search results.

Identification of Allosteric and Orthosteric Binding Sites for this compound

Organophosphate inhibitors like this compound primarily target the orthosteric site of acetylcholinesterase, which is the enzyme's active site where the natural substrate (acetylcholine) binds. The inhibitory mechanism involves the covalent modification (phosphorylation) of a specific serine residue located within this orthosteric site. While the primary interaction occurs at the active site, some studies on other organophosphates have suggested potential interactions with allosteric sites that could influence enzyme activity or inhibitor binding. However, specific research identifying allosteric binding sites for this compound on acetylcholinesterase was not found in the consulted literature; the known mechanism focuses on the orthosteric active site.

Advanced Analytical Methodologies for Kaya Ace Characterization and Quantification

Chromatographic Techniques for the Analysis of Kaya-ace and its Metabolites.

Chromatographic techniques are fundamental in separating complex mixtures, allowing for the isolation and subsequent analysis of individual components, including this compound and its metabolites. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) in this compound Research.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. Its versatility, sensitivity, and ability to handle a wide range of compounds make it suitable for the analysis of chemical compounds. HPLC can be employed for both analytical and preparative purposes in this compound research bujnochem.comjai.co.jp. The technique involves pumping a liquid mobile phase through a column packed with a stationary phase. Analytes in the sample interact with the stationary phase to varying degrees, leading to their separation as they are carried along by the mobile phase.

Different stationary phases, such as reversed-phase (e.g., C18) and normal-phase columns, can be utilized depending on the polarity of this compound and its metabolites elementlabsolutions.comhplc.skbujnochem.comhplc.eu. For instance, ACE® reversed phase HPLC columns are designed for a wide range of applications and provide performance with acidic, basic, and neutral molecules elementlabsolutions.com. The choice of mobile phase composition (e.g., mixtures of water, organic solvents like methanol (B129727) or acetonitrile, and buffers) and flow rate are optimized to achieve optimal separation and peak resolution researchgate.nethplc.eu. Detection is typically performed using UV-Visible detectors, fluorescence detectors, or refractive index detectors, depending on the properties of the analytes researchgate.netjai.co.jp. The selection of the appropriate detector is crucial for achieving adequate sensitivity and specificity for this compound and its potential transformation products.

HPLC methods have been developed for the analysis of various compounds, and similar approaches can be adapted for this compound. For example, HPLC-UV methods have been used for the qualitative and quantitative analysis of pharmaceutical compounds, demonstrating the capability of the technique for both identification and precise measurement researchgate.net. The development of a robust HPLC method for this compound would involve optimizing parameters such as column type, mobile phase gradient, flow rate, temperature, and detection wavelength to ensure good peak shape, resolution, and sensitivity. researchgate.nethplc.eu

Mass Spectrometry (MS) Applications, including LC-MS/MS, for this compound Studies.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of compounds. When coupled with chromatography, such as Liquid Chromatography-Mass Spectrometry (LC-MS), it becomes an even more potent tool for the analysis of complex samples. LC-MS/MS, which involves tandem mass spectrometry, offers enhanced selectivity and sensitivity by performing multiple stages of mass analysis.

LC-MS/MS is widely used for the identification and quantification of metabolites in biological and environmental samples doe.govmdpi.com. This is particularly relevant for this compound studies, as it allows for the detection and structural elucidation of its transformation products in various matrices. The LC component separates the analytes, and the MS component provides detailed mass spectral information. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the properties of this compound and its metabolites nih.gov. These techniques convert the analytes into gas-phase ions that can be analyzed by the mass analyzer.

Tandem MS (MS/MS) involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). This fragmentation pattern provides characteristic structural information that can be used for confident identification of compounds, even in complex matrices nih.govdoe.gov. LC-MS/MS methods are invaluable for tracing the metabolic pathways of compounds and quantifying their levels with high accuracy and precision doe.govmdpi.com. For instance, LC-MS/MS has been successfully applied in metabolomics studies to identify and quantify a wide range of metabolites doe.govmdpi.com. The application of LC-MS/MS to this compound research would enable the identification of its metabolites, the elucidation of their structures based on fragmentation patterns, and the quantification of both the parent compound and its metabolites in relevant samples. Quantitative mass spectrometry imaging is also a technique that can provide spatial distribution information of analytes in a sample nih.gov.

Spectroscopic Approaches for this compound Structural and Interactional Analysis.

Spectroscopic techniques provide information about the interaction of compounds with electromagnetic radiation, revealing details about their structure, functional groups, and electronic properties. Various spectroscopic methods can be applied to the study of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which is related to the electronic transitions within the molecule. UV-Vis spectroscopy can be used for the quantitative analysis of this compound if it possesses a chromophore that absorbs in the UV-Vis region uludag.edu.tr. It can also be used to monitor reactions involving this compound or to detect its presence during chromatographic separation researchgate.netuludag.edu.tr.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. 1H NMR and 13C NMR are commonly used to determine the arrangement of hydrogen and carbon atoms within a molecule, respectively uludag.edu.trjst.go.jp. Two-dimensional NMR techniques can provide even more comprehensive structural information by revealing correlations between different nuclei jst.go.jp. NMR spectroscopy would be highly valuable for confirming the structure of synthesized this compound and for characterizing the structures of its isolated metabolites.

Infrared (IR) spectroscopy measures the vibrations of chemical bonds within a molecule, providing information about the functional groups present pau.edu.tr. FTIR (Fourier-Transform Infrared) spectroscopy is a common IR technique that can be used to identify this compound by comparing its spectrum to reference spectra or by analyzing the characteristic absorption bands corresponding to its functional groups pau.edu.tr.

Spectroscopic methods can also be used to study the interactions of this compound with other molecules. For example, changes in the UV-Vis or fluorescence spectra of a protein upon binding to this compound could indicate an interaction.

Electrophoretic Methodologies Applied to this compound and its Ligands.

Electrophoresis encompasses a set of techniques that separate charged molecules based on their differential migration in an electric field. While traditionally used for biomolecules like proteins and nucleic acids, electrophoretic methods, particularly capillary electrophoresis (CE), can also be applied to the analysis of small molecules.

Capillary Electrophoresis (CE) offers high separation efficiency and can be coupled with various detectors, including MS nih.gov. CE can be used for the separation and analysis of charged forms of this compound or its charged metabolites. The separation in CE occurs within a narrow capillary tube, offering advantages such as small sample volume requirements and rapid analysis times. Online capillary electrophoresis-mass spectrometry has been developed for the analysis of peptides and their degradation products, demonstrating the potential for coupling CE with MS for complex mixture analysis nih.gov.

Affinity Capillary Electrophoresis (ACE) for this compound Binding Studies.

Affinity Capillary Electrophoresis (ACE) is a specialized CE technique used to study binding interactions between a molecule and its ligand. In the context of this compound research, ACE could be applied to investigate the binding of this compound to target proteins or other biomolecules. This technique involves adding a known concentration of the potential ligand (e.g., a protein) to the running buffer or the sample. Changes in the electrophoretic mobility of this compound in the presence of the ligand, compared to its mobility alone, can indicate binding google.co.uk. The extent of the mobility shift can be used to determine binding constants and stoichiometry. ACE is a valuable tool for characterizing molecular interactions and can provide insights into the mechanism of action of this compound if it interacts with specific biological targets. Studies using ACE have been conducted to analyze binding interactions, highlighting its utility in this area google.co.uk.

Advanced Imaging and Microscopic Techniques in this compound Research.

Advanced imaging and microscopic techniques provide spatial information about the distribution and localization of compounds within samples, as well as insights into their morphology and interactions at a microscopic level.

Mass Spectrometry Imaging (MSI) is an imaging technique that combines the spatial resolution of microscopy with the chemical information provided by mass spectrometry nih.gov. MSI can be used to visualize the distribution of this compound and its metabolites within tissues, cells, or other complex samples without the need for specific labels nih.govehu.es. This technique involves analyzing the ions produced from a sample surface in a spatially resolved manner, generating a "chemical heatmap" that shows the location and abundance of different molecules nih.gov. MSI can provide crucial information about where this compound accumulates or where its metabolites are formed, which is valuable for understanding its behavior in biological systems or its distribution in the environment.

Microscopic techniques, such as optical microscopy and electron microscopy, can be used to examine the morphology of samples treated with or exposed to this compound nih.govacs.orgcabidigitallibrary.orgresearchgate.net. Optical microscopy can provide visual information about the effects of this compound on cells or tissues, while electron microscopy offers higher resolution imaging, allowing for the visualization of ultrastructural changes. For example, electron microscopy has been used to study the effects of viral infection on cell morphology nih.gov. While not directly imaging this compound itself unless specifically labeled, these techniques can provide contextual information about the biological or material systems being studied in conjunction with this compound. Atomic force microscopy (AFM) is another technique that can provide detailed surface analysis at the nanoscale researchgate.net.

Advanced imaging techniques like PET scans, while typically used for medical diagnostics to visualize metabolic processes or the distribution of radiolabeled tracers in the body, illustrate the power of imaging for understanding chemical distribution in complex systems aceimaging.in. Although PET scans specifically for this compound would require radiolabeling, the concept of using imaging to understand spatial distribution is relevant.

The integration of these advanced analytical methodologies provides a comprehensive approach to the characterization and quantification of this compound and its metabolites, enabling a deeper understanding of its chemical properties and behavior in various systems.

In Vitro Systems for Kaya Ace Efficacy and Pathway Elucidation

Cell-Free Bioassays for Evaluating Ethoprophos Activity and Potency

Cell-free bioassays are fundamental in characterizing the direct interaction between a compound and its molecular target, devoid of the complexities of cellular membranes and metabolic processes. For Ethoprophos, the principal cell-free assay is the acetylcholinesterase (AChE) inhibition assay.

This assay directly measures the potency of Ethoprophos in inhibiting the enzymatic activity of AChE. The methodology typically involves purified AChE enzyme, the substrate acetylcholine (or a synthetic analog like acetylthiocholine), and a chromogenic reagent that reacts with the product of the enzymatic reaction. The rate of color change is proportional to enzyme activity. By introducing Ethoprophos at various concentrations, a dose-response curve can be generated to determine key inhibitory parameters.

The primary mechanism involves the phosphorylation of a serine hydroxyl group at the active site of the AChE enzyme, leading to its inactivation. wikipedia.org This irreversible inhibition results in the accumulation of the neurotransmitter acetylcholine in cholinergic synapses. nih.gov

Table 1: Key Parameters from Cell-Free AChE Inhibition Assays

| Parameter | Description | Typical Finding for Organophosphates |

|---|---|---|

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Potent inhibitors exhibit low nanomolar to micromolar IC₅₀ values. |

| Kᵢ | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | A lower Kᵢ value indicates a higher affinity and more potent inhibition. |

| Mechanism | The mode of inhibition (e.g., competitive, non-competitive, irreversible). | Ethoprophos acts as an irreversible inhibitor of AChE. wikipedia.org |

These cell-free systems are crucial for initial screening and for establishing the direct biochemical potency of compounds like Ethoprophos against their intended targets.

Cellular Models for Investigating Ethoprophos Modulatory Effects

Cellular models provide a more complex biological environment to study the effects of a compound, incorporating cell membranes, intracellular organelles, and metabolic activities. Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used to investigate the neurotoxic effects of organophosphates. nih.gov

In these models, researchers can assess a range of cellular responses, including cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis. nih.gov For instance, studies on the related organophosphate ethyl-parathion using SH-SY5Y cells demonstrated dose-dependent decreases in cell viability and reductions in mitochondrial membrane potential. nih.gov

Exposure to organophosphates can trigger a cascade of intracellular signaling events, often as a consequence of the primary target inhibition and subsequent cellular stress. A key pathway implicated in organophosphate-induced neurotoxicity is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. mdpi.com

The MAPK family includes several key kinases:

Extracellular signal-regulated kinases (ERK): Typically involved in cell survival and proliferation.

c-Jun N-terminal kinases (JNK): Often activated by stress stimuli and can promote apoptosis.

p38-MAPKs: Also activated by cellular stress and involved in inflammation and apoptosis.

Studies have shown that organophosphate compounds can induce the activation of ERK, JNK, and p38-MAPK pathways, leading to oxidative stress and apoptosis in various tissues. mdpi.com The balance between these signaling cascades can determine the ultimate fate of the cell, whether it be survival or programmed cell death. mdpi.com The accumulation of acetylcholine due to AChE inhibition can overstimulate cholinergic receptors, leading to an influx of calcium, generation of reactive oxygen species (ROS), and subsequent activation of these stress-related signaling pathways.

To gain a comprehensive, system-wide understanding of a compound's effects, researchers employ transcriptomics (analysis of gene expression) and proteomics (analysis of protein expression). These "omics" technologies can reveal global changes in cellular function following exposure to a substance like Ethoprophos.

A combined transcriptomic and proteomic analysis allows for the identification of differentially expressed genes and proteins, providing insights into the cellular pathways that are perturbed. mdpi.com For example, in response to cellular stress induced by kinase activation (a downstream effect of many toxins), cells can exhibit a stall in general protein translation while preferentially translating stress-response transcripts, such as activating transcription factor 4 (ATF4). mdpi.com

Table 2: Potential Cellular Pathways Modulated by Organophosphate Exposure

| Analytical Approach | Pathways Investigated | Potential Findings |

|---|---|---|

| Transcriptomics | Gene expression profiling via microarrays or RNA-seq. | Upregulation of genes involved in stress response, apoptosis, and antioxidant defense. Downregulation of genes related to normal neuronal function and metabolism. |

| Proteomics | Protein expression profiling via mass spectrometry. | Increased expression of heat shock proteins and apoptotic proteins (e.g., caspases). Decreased expression of mitochondrial proteins and key metabolic enzymes. mdpi.com |

Discrepancies between transcript and protein levels are common and can provide valuable information. mdpi.com For instance, a gene may be upregulated at the transcript level, but the corresponding protein may not increase due to translational repression, a known effect of certain cellular stress responses. mdpi.com

Ex Vivo and Organotypic Models in Ethoprophos Research

Ex vivo and organotypic models bridge the gap between simplified cell cultures and complex whole-animal studies. These models use intact tissue preparations, such as brain slices, which preserve the three-dimensional architecture and cellular diversity of the original organ. nih.govresearchgate.net

Organotypic hippocampal slice cultures, for example, maintain the complex interactions between neurons and glial cells (astrocytes, microglia), offering a more physiologically relevant system to study neurotoxicity. researchgate.net In the context of Ethoprophos research, such a model could be used to:

Assess the compound's ability to penetrate brain tissue.

Study the electrophysiological consequences of AChE inhibition in a preserved neural circuit.

Evaluate the inflammatory response of microglia and astrocytes to neurotoxic insult.

Investigate the efficacy of potential antidotes or therapeutic interventions in a system that mimics the native tissue environment. researchgate.net

For example, a study using rat ileum segments ex vivo demonstrated that another organophosphate, ethephon, altered muscle contractions induced by acetylcholine, providing insight into the compound's functional effects on intact tissue. nih.gov These models are invaluable for studying the integrated physiological and pharmacological responses to a compound in a controlled laboratory setting.

Theoretical Frameworks and Data Driven Insights in Kaya Ace Research

Development of Predictive Models for Kaya-ace Biological Activities.

The development of predictive models is a crucial aspect of understanding and utilizing compounds like this compound. These models aim to forecast the biological activities of a compound based on its structural characteristics and other relevant data. For this compound, this involves creating models that can predict its efficacy as an insecticide, its potential therapeutic effects (such as analgesic or anti-inflammatory properties), and its toxicity, particularly its acetylcholinesterase inhibition activity uni.lu.

Quantitative Structure-Activity Relationship (QSAR) models are a fundamental tool in this area. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a dataset of compounds with known structures and activities, QSAR models can identify molecular descriptors (numerical representations of chemical features) that correlate with specific biological outcomes. For this compound, QSAR models could be developed using datasets of organophosphorus compounds and their measured biological activities. These models would help in understanding which structural features of this compound are responsible for its insecticidal or therapeutic effects and its toxicity.

Another approach involves the use of pharmacophore models. Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. For this compound's interaction with acetylcholinesterase, for example, a pharmacophore model could highlight the critical atoms or functional groups and their spatial arrangement required for binding and inhibition.

Machine learning algorithms are increasingly employed in building sophisticated predictive models. Techniques such as support vector machines (SVM), random forests, and neural networks can be trained on large datasets of chemical structures and biological activities to build models capable of predicting the activity profile of new or untested compounds like this compound. These models can capture complex, non-linear relationships between structure and activity that might be missed by traditional QSAR methods.

Data used in developing these models for this compound would typically include:

Chemical Structure Data: Represented in various formats (e.g., SMILES strings, molecular graphs, 3D coordinates).

Biological Activity Data: Experimental measurements of insecticidal potency, enzyme inhibition (e.g., IC50 values for acetylcholinesterase), or activity in relevant bioassays.

Physicochemical Properties: Calculated or experimental data on solubility, lipophilicity (logP), molecular weight, etc., which can influence biological activity.

An illustrative example of data for predictive modeling might involve a table correlating different structural analogs of this compound with their measured acetylcholinesterase inhibition:

| Compound Structure (SMILES) | Molecular Weight | logP | Acetylcholinesterase Inhibition (IC50, µM) |

| CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N(C)C (this compound) | 353.05 | 2.5 | X |

| [Analog 1 SMILES] | [Weight] | [logP] | Y |

| [Analog 2 SMILES] | [Weight] | [logP] | Z |

| ... | ... | ... | ... |

These predictive models, once validated, can significantly accelerate the research process by allowing researchers to virtually screen potential modifications of this compound or related compounds and prioritize those with the most promising predicted activity profiles for experimental testing.

Application of Machine Learning and Artificial Intelligence in this compound Discovery.

Machine Learning (ML) and Artificial Intelligence (AI) play an increasingly vital role across the entire spectrum of chemical discovery, including research on compounds like this compound. Their application extends beyond just predictive modeling to encompass various stages, from initial compound identification to the optimization of synthesis routes.

In the context of this compound, ML and AI can be applied in several ways:

Virtual Screening: Large databases of chemical compounds can be screened computationally using ML models trained to identify compounds likely to possess similar biological activities to this compound or to interact with the same biological targets (e.g., acetylcholinesterase). This can help discover novel compounds with potentially improved properties or reduced toxicity.

De Novo Design: AI algorithms can be used to generate entirely new molecular structures with desired properties, starting from scratch. These algorithms can be guided by the known structural features of this compound and the requirements for specific activities, potentially leading to the design of novel this compound analogs with tailored characteristics.

Activity Prediction and Classification: As mentioned in Section 6.1, ML models are powerful tools for predicting various biological activities of this compound and classifying it based on its potential effects (e.g., classifying it as a potent insecticide or a moderate acetylcholinesterase inhibitor).

Understanding Mechanism of Action: AI techniques, such as explainable AI (XAI), can help researchers interpret complex predictive models to gain insights into why this compound exhibits certain activities at a molecular level. This can involve identifying key structural features or interactions that drive the observed biological effects.

Synthesis Route Prediction: AI can assist in designing efficient and feasible synthetic routes for producing this compound or its derivatives by analyzing vast amounts of chemical reaction data.

The application of ML and AI in this compound research relies heavily on access to large, high-quality datasets. These datasets can include chemical structures, experimental activity data, spectroscopic data, and information on synthesis procedures.

A conceptual illustration of ML application in virtual screening for this compound analogs could involve a table ranking potential candidates based on a predicted activity score:

| Candidate Compound (Identifier) | Predicted Activity Score (e.g., Probability of Acetylcholinesterase Inhibition) | Top Contributing Features (from ML model) |

| This compound (CID 200999) | 0.95 | [Feature A, Feature B] |

| Novel Analog 1 | 0.88 | [Feature A, Feature C] |

| Known Insecticide Y | 0.92 | [Feature A, Feature D] |

| Inactive Compound Z | 0.10 | [Feature E, Feature F] |

(Note: The scores and features are illustrative. Actual ML applications would involve specific models and descriptors.)

The integration of ML and AI into this compound research pipelines has the potential to significantly accelerate the pace of discovery and development, enabling researchers to explore the chemical space more effectively and identify promising candidates for further investigation.

Statistical Genetics Models for Understanding Variability in this compound Related Systems.

Statistical genetics models are primarily used to understand the genetic factors that contribute to variability in traits within populations. In the context of this compound, these models would be relevant for studying how genetic differences among organisms (e.g., insects, humans, non-target species) influence their response to this compound exposure. This could include variability in sensitivity to its insecticidal effects, differences in metabolic detoxification rates, or genetic predispositions to toxicity.

Applications of statistical genetics models in this compound related systems could involve:

Identifying Genetic Determinants of Sensitivity: Genome-Wide Association Studies (GWAS) or linkage analysis could be used to identify specific genes or genetic markers associated with varying levels of sensitivity or resistance to this compound in pest populations. This information can be crucial for understanding the evolution of resistance and developing strategies to manage it.

Pharmacogenomics of this compound Response: In potential therapeutic applications, statistical genetics could help identify genetic variants in humans that influence the metabolism, efficacy, or toxicity of this compound or its derivatives. This falls under the field of pharmacogenomics, aiming to personalize medicine based on an individual's genetic makeup.,

Understanding Variability in Detoxification Pathways: Genes encoding enzymes involved in the metabolism and detoxification of organophosphorus compounds, such as cytochrome P450 enzymes or esterases, are often subject to genetic variation. Statistical genetics models can help quantify the contribution of this genetic variability to differences in how quickly organisms can break down and eliminate this compound.

Data used in statistical genetics studies related to this compound would include:

Genotype Data: Information on genetic variations (e.g., Single Nucleotide Polymorphisms - SNPs) across the genomes of individuals in a study population.

Phenotype Data: Measurements of traits related to this compound exposure, such as mortality rates in insects, enzyme activity levels, or clinical outcomes in studies related to therapeutic applications or toxicity.

Pedigree or Population Structure Information: Data on the relatedness of individuals or the genetic structure of the population being studied.

A conceptual data representation in statistical genetics might involve associating genetic markers with a specific phenotype related to this compound sensitivity:

| Individual ID | Genotype at Marker 1 | Genotype at Marker 2 | This compound Sensitivity (e.g., LD50) |

| 1 | AA | GG | Low |

| 2 | AG | GT | Medium |

| 3 | GG | TT | High |

| ... | ... | ... | ... |

(Note: This table is illustrative. Actual statistical genetics studies involve complex statistical models and large datasets.),

Statistical genetics models provide valuable insights into the biological systems that interact with this compound, helping to explain observed variability in responses and informing strategies for its effective and safe use.,

Future Directions and Emerging Frontiers in Kaya Ace Research

Interdisciplinary Research Synergies for Kaya-ace Investigation.

Future research into this compound can significantly benefit from synergistic collaborations across various scientific disciplines. Given its dual relevance in agriculture and potential in pharmaceuticals, integrating expertise from chemistry, biology, toxicology, environmental science, and computational science is crucial. Interdisciplinary research is increasingly structured around large, collaborative clusters to address complex challenges that single institutions cannot tackle alone nih.gov. For this compound, this could involve chemists synthesizing novel analogues, biologists investigating molecular targets beyond known acetylcholinesterase inhibition, toxicologists assessing environmental and mammalian effects, environmental scientists studying its fate and transport in different matrices, and computational scientists modeling its interactions and predicting properties uni.lu. Workshops and international partnerships can foster such collaborations, enabling the sharing of expertise and resources for a more holistic investigation of this compound's properties, behavior, and potential applications. Research into bioactive compounds from natural sources, for instance, demonstrates the value of interdisciplinary approaches involving extraction, isolation, identification, and characterization to understand their potential uses. Similarly, studying the biological activities of compounds often requires a combination of analytical techniques and in vitro assays, highlighting the need for diverse expertise.

Advanced Analytical Techniques for Comprehensive this compound Profiling.

Comprehensive profiling of this compound necessitates the application of advanced analytical techniques. These techniques are essential for accurate identification, quantification, and characterization of the compound, its metabolites, and degradation products in various complex matrices, including environmental samples, biological tissues, and synthetic mixtures. Modern pharmaceutical analysis and research heavily rely on sophisticated methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and capillary electrophoresis (CE). Techniques like ATR-FTIR, UV-vis, and SEM can provide insights into surface interactions and formulations. The application of these advanced methods to this compound research would enable detailed analysis of its purity, stability under different conditions, and its transformation pathways in biological and environmental systems. Furthermore, advanced spectroscopic techniques coupled with probabilistic methods can aid in the structure elucidation of any unknown related compounds or metabolites that may be discovered.

Innovations in Computational Drug Discovery Platforms for this compound Analogues.

Computational approaches are poised to play a significant role in exploring the pharmaceutical potential of this compound. Innovations in computational drug discovery platforms, including computer-aided drug design (CADD), cheminformatics, and machine learning, can be leveraged to design and optimize this compound analogues with potentially improved efficacy and reduced toxicity. These platforms allow for the in silico prediction of molecular properties, binding affinities to target proteins, and potential off-target effects. Techniques such as structural modeling, structure-based drug design, and molecular docking can help researchers understand how this compound interacts with biological targets, such as acetylcholinesterase, and identify structural modifications that could lead to more selective or potent compounds. Machine learning algorithms can analyze large datasets of chemical structures and biological activities to predict the potential bioactivity of novel this compound derivatives, accelerating the drug discovery process.

Global Collaborative Initiatives in this compound Research.

Addressing the multifaceted aspects of this compound, from its environmental impact as an insecticide to its potential as a therapeutic agent, necessitates global collaborative initiatives. International partnerships and networks facilitate the pooling of resources, expertise, and diverse perspectives, which are crucial for tackling research questions with global implications nih.gov. Collaborative workshops and programs can promote the exchange of knowledge and best practices in areas such as sustainable agriculture, environmental monitoring, and pharmaceutical development related to organophosphorus compounds. Global initiatives can also support standardized research protocols and data sharing, enabling researchers worldwide to contribute to a more comprehensive understanding of this compound's effects and potential benefits across different regions and populations.

常见问题

Q. How to design a reproducible experimental protocol for synthesizing Kaya-ace?

Methodological Answer:

- Begin by reviewing established protocols for analogous compounds to identify transferable steps (e.g., solvent selection, temperature gradients).

- Document all parameters (e.g., reaction time, purity of reagents) using standardized formats outlined in EASE guidelines .

- Include negative controls and replicate experiments to validate reproducibility. For novel synthesis steps, provide detailed equipment specifications (e.g., NMR calibration) to ensure replicability .

- Example Table:

| Parameter | Optimal Range | Measurement Tool |

|---|---|---|

| Temperature | 25–80°C | Digital Thermocouple |

| Solvent | Anhydrous DMSO | FT-IR Spectroscopy |

Q. What analytical techniques are critical for characterizing this compound’s structural properties?

Methodological Answer:

- Prioritize techniques like X-ray crystallography for 3D structure determination and mass spectrometry for molecular weight validation.

- Cross-validate results using complementary methods (e.g., NMR for functional group analysis and HPLC for purity assessment) .

- Ensure alignment with journal requirements for data presentation (e.g., SI units, significant figures) as per chemistry EE guidelines .

Q. How to establish a literature review framework specific to this compound’s chemical behavior?

Methodological Answer:

- Use systematic review protocols: Define inclusion/exclusion criteria (e.g., peer-reviewed journals, post-2010 studies) to filter sources.

- Map contradictions in reported properties (e.g., solubility, stability) using a comparative matrix .

- Leverage tools like BERT-based models to identify semantic connections in literature for hypothesis generation .

Advanced Research Questions

Q. How to resolve contradictions in reported thermodynamic properties of this compound across studies?

Methodological Answer:

- Conduct meta-analyses to identify confounding variables (e.g., impurities, measurement techniques).

- Apply statistical tests (e.g., ANOVA) to assess significance of discrepancies, referencing methodologies from quantitative research traditions .

- Triangulate data by replicating experiments under standardized conditions, as emphasized in qualitative research’s iterative analysis .

Q. What advanced computational models predict this compound’s reactivity under varying conditions?

Methodological Answer:

- Use density functional theory (DFT) simulations to model electronic configurations and reaction pathways.

- Validate predictions with experimental kinetic data (e.g., reaction rates under pH gradients) .

- Integrate sequence-to-sequence models (e.g., BART) to automate hypothesis generation from existing literature .

Q. How to optimize multivariate experimental designs for studying this compound’s catalytic mechanisms?

Methodological Answer:

- Employ response surface methodology (RSM) to test interactions between variables (e.g., temperature, catalyst loading).

- Use fractional factorial designs to reduce experimental runs while maintaining statistical power .

- Document iterative adjustments in a decision log to enhance transparency, as recommended in EASE guidelines .

Data Contradiction Analysis Framework

Key Considerations for Academic Rigor

- Ethical Compliance : Ensure authorship aligns with contributions (ICMJE criteria) and avoid duplicate submissions .

- Language Precision : Use IUPAC nomenclature consistently and avoid ambiguous terminology .

- Data Accessibility : Archive raw datasets in repositories like Zenodo to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。